N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC14844245
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN4O2S |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C21H17ClN4O2S/c22-16-5-3-4-14(10-16)12-23-19(27)13-24-20(28)15-6-7-17-18(11-15)29-21(25-17)26-8-1-2-9-26/h1-11H,12-13H2,(H,23,27)(H,24,28) |
| Standard InChI Key | GWLFSIBLVVQPLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCC4=CC(=CC=C4)Cl |
Introduction
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound featuring multiple heterocyclic structures. It is characterized by its molecular formula, C21H17ClN4O2S, and a molecular weight of approximately 424.9 g/mol . This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Synthesis and Chemical Reactions
The synthesis of such complex compounds typically involves multi-step reactions that utilize readily available precursors. While specific synthesis details for this compound are not widely documented, similar benzothiazole derivatives often require specific reagents and conditions to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for successful synthesis.
Biological Activities and Applications
Benzothiazole derivatives, including those with pyrrole moieties, have been studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds may function by binding to enzymes or receptors, modulating their activity and influencing cellular processes such as apoptosis in cancer cells or inhibition of microbial growth.
Stability and Reactivity
The stability of this compound under normal laboratory conditions is expected to be similar to other benzothiazole derivatives, which may undergo degradation under extreme pH or temperature variations. Its reactivity profile likely includes susceptibility to oxidation and substitution reactions, facilitated by various reagents such as oxidizing agents or reducing agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume